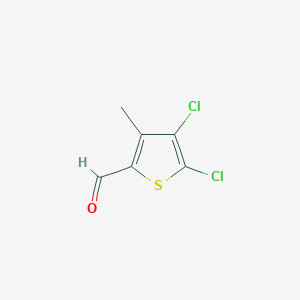
2-Bromo-3-chloropyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with an oxygen atom bonded to the nitrogen, forming an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloropyridine 1-oxide can be achieved through several methods. One common approach involves the halogenation of pyridine N-oxide. For instance, starting with 3-chloropyridine N-oxide, bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can participate in redox reactions, where it can be reduced to the corresponding pyridine derivative or further oxidized.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Redox Reactions: Reducing agents like zinc dust or oxidizing agents like hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-3-chloropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloropyridine 1-oxide involves its interaction with various molecular targets. The presence of the N-oxide group can influence its reactivity and binding affinity to biological molecules. The bromine and chlorine atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-chloropyridine: Lacks the N-oxide group, which can affect its reactivity and applications.
3-Bromo-2-chloropyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior.
2-Chloro-3-bromopyridine: Another isomer with different properties due to the position of halogen atoms.
Uniqueness
2-Bromo-3-chloropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C5H3BrClNO |
|---|---|
Poids moléculaire |
208.44 g/mol |
Nom IUPAC |
2-bromo-3-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)2-1-3-8(5)9/h1-3H |
Clé InChI |
FWPDSJYSADENJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C([N+](=C1)[O-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



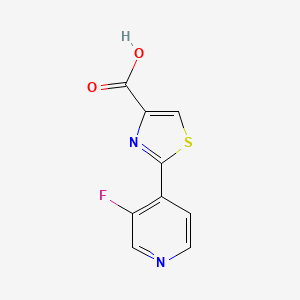

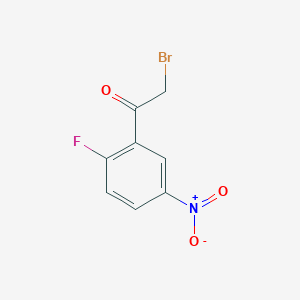
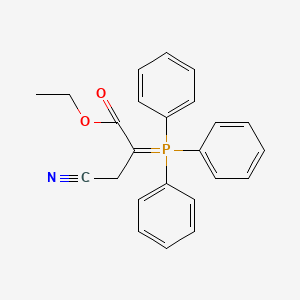
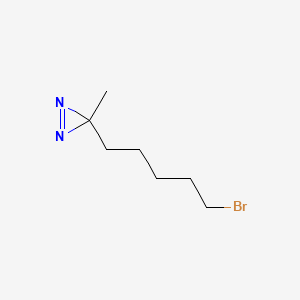
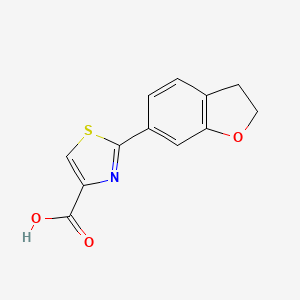




![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

